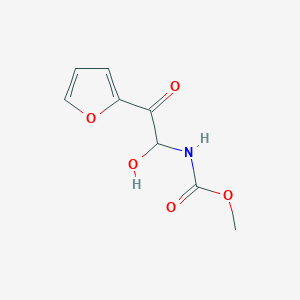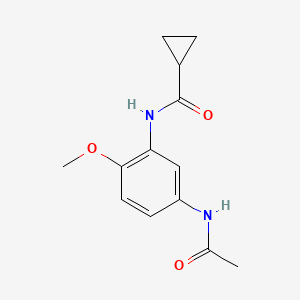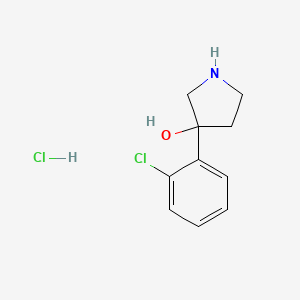
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER is an organic compound that belongs to the class of carbamates It is characterized by the presence of a furan ring, a hydroxy group, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER typically involves the reaction of furfural with appropriate reagents under controlled conditions. One common method involves the reaction of furfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the furan ring and the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carbonyl group, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the leaving group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, antimicrobial properties, and other biological effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways. The furan ring and carbamate group play crucial roles in its reactivity and binding affinity. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfural: An aldehyde derived from furan, used as a precursor in the synthesis of various chemicals.
Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group, known for its applications in the production of biofuels and renewable chemicals.
Methoxymethylfurfural: Another derivative of furfural, used in similar applications as hydroxymethylfurfural.
Uniqueness
(2-FURAN-2-YL-1-HYDROXY-2-OXO-ETHYL)-CARBAMIC ACID METHYL ESTER is unique due to the presence of both a carbamate group and a furan ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9NO5 |
|---|---|
Molekulargewicht |
199.16 g/mol |
IUPAC-Name |
methyl N-[2-(furan-2-yl)-1-hydroxy-2-oxoethyl]carbamate |
InChI |
InChI=1S/C8H9NO5/c1-13-8(12)9-7(11)6(10)5-3-2-4-14-5/h2-4,7,11H,1H3,(H,9,12) |
InChI-Schlüssel |
WUSCHTAIJPBBNA-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(C(=O)C1=CC=CO1)O |
Kanonische SMILES |
COC(=O)NC(C(=O)C1=CC=CO1)O |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[4-(3-Chlorophenyl)piperazin-1-yl]-pyrrolidin-2-ylmethanone](/img/structure/B1637021.png)




![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1637059.png)

